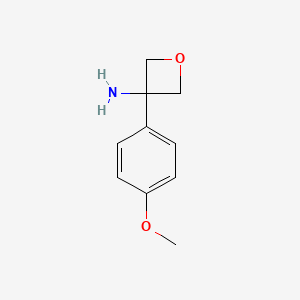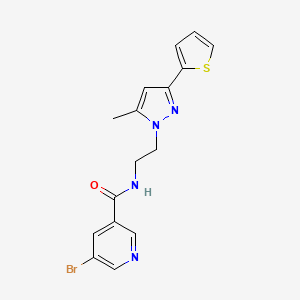
5-Chloro-2-(1H-pyrrol-1-YL)benzoic acid
Overview
Description
5-Chloro-2-(1H-pyrrol-1-yl)benzoic acid: is an organic compound with the molecular formula C11H8ClNO2. It is a white crystalline solid that is soluble in some organic solvents like methanol and dichloromethane but insoluble in water . This compound is notable for its incorporation of both a chloro-substituted benzoic acid and a pyrrole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(1H-pyrrol-1-yl)benzoic acid typically involves the reaction of 2-chlorobenzoic acid with pyrrole under basic conditions. The process includes esterification followed by hydrolysis to yield the final product .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar steps as in laboratory settings but scaled up. This involves careful control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-(1H-pyrrol-1-yl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic or catalytic conditions.
Oxidation and Reduction: Typical reagents might include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products: The major products depend on the specific reactions but can include various substituted benzoic acids or pyrrole derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5-Chloro-2-(1H-pyrrol-1-yl)benzoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology and Medicine: The compound’s derivatives have shown potential in medicinal chemistry, particularly in the development of new pharmaceuticals. It has been studied for its cytotoxic activity against certain cancer cell lines .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, leveraging its reactivity and functional groups .
Mechanism of Action
The mechanism of action for 5-Chloro-2-(1H-pyrrol-1-yl)benzoic acid largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets can vary, but the presence of the pyrrole ring often contributes to its biological activity .
Comparison with Similar Compounds
- 2-Chloro-5-pyrrol-1-yl-benzoic acid
- 4-(2-Formyl-1H-pyrrol-1-yl)benzoic acid
- 2-(2,5-Dimethyl-pyrrol-1-yl)-3-phenyl-propionic acid
Uniqueness: 5-Chloro-2-(1H-pyrrol-1-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and potential biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-chloro-2-pyrrol-1-ylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c12-8-3-4-10(9(7-8)11(14)15)13-5-1-2-6-13/h1-7H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXORLGHDHUTZCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55540-33-5 | |
| Record name | 5-chloro-2-(1H-pyrrol-1-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]oxane-4-carboxamide](/img/structure/B2729711.png)

![4-Methoxy-3-azabicyclo[4.3.1]dec-3-ene](/img/structure/B2729713.png)

![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2729717.png)
![2-chloro-5H,7H-furo[3,4-d]pyrimidin-4-amine](/img/structure/B2729719.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfonyl}ethyl)-2,6-difluorobenzenecarboxamide](/img/structure/B2729722.png)
![N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2729723.png)

![(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[2-(3-methylphenyl)hydrazinylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2729725.png)
![(4Z)-4-[(4-chlorophenyl)imino]-N-(3,4-dimethoxyphenyl)-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2729726.png)


![2-methoxy-3-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyrazine](/img/structure/B2729731.png)
